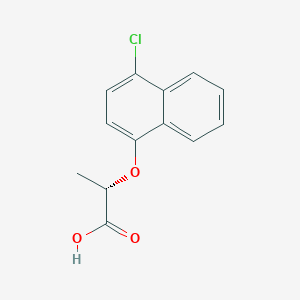
(S)-2-((4-Chloronaphthalen-1-yl)oxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-((4-Chloronaphthalen-1-yl)oxy)propanoic acid, also known as CNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNPA is a chiral molecule with a molecular formula of C13H11ClO3 and a molecular weight of 250.68 g/mol.
Scientific Research Applications
Organometallic Chemistry
- Synthesis and Characterization of Organometallic Compounds : Patra et al. (2012) conducted research on planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives. This study is significant for its role in the stereoselective syntheses of complex structures in organometallic chemistry, crucial for developing isosteric substitutes for organic drug candidates (Patra, Merz, & Metzler-Nolte, 2012).
Spectroscopy and Quantum Chemistry
- Quantum Mechanical and Spectroscopic Study : Sakthivel et al. (2018) explored the electronic and vibrational characteristics of a related compound, (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid. Their work includes quantum chemical calculations and molecular docking, contributing to the understanding of molecular interactions and electronic properties (Sakthivel et al., 2018).
Phytochemistry and Anti-inflammatory Applications
- Identification of New Phenolic Compounds : Research by Ren et al. (2021) on Eucommia ulmoides Oliv. leaves led to the identification of new phenolic compounds, including derivatives of propanoic acid, which exhibited inhibitory effects on NO production in macrophage cells, hinting at potential anti-inflammatory applications (Ren et al., 2021).
Chemical Synthesis
- Synthesis of Propanoic Acid Derivatives : Zhang Dan-shen (2009) focused on synthesizing 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, expanding the repertoire of propanoic acid derivatives and demonstrating their synthesis and characterization methods (Zhang Dan-shen, 2009).
Anticancer Research
- Synthesis and Anticancer Activity : A study by Saad and Moustafa (2011) explored the synthesis of S-glycosyl and S-alkyl derivatives of certain compounds, demonstrating significant in vitro anticancer activities. This research adds to the understanding of the potential therapeutic applications of these compounds in cancer treatment (Saad & Moustafa, 2011).
properties
IUPAC Name |
(2S)-2-(4-chloronaphthalen-1-yl)oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3/c1-8(13(15)16)17-12-7-6-11(14)9-4-2-3-5-10(9)12/h2-8H,1H3,(H,15,16)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHIPGJCDFPKCE-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C2=CC=CC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=CC=C(C2=CC=CC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


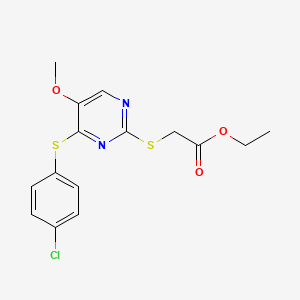
![N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/structure/B2427231.png)

![ethyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B2427234.png)
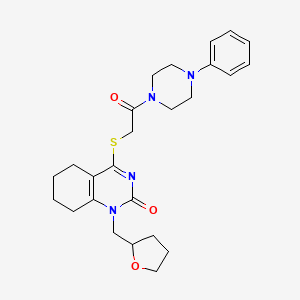
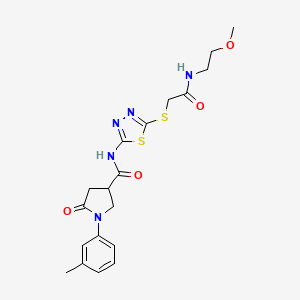
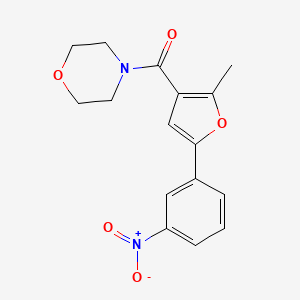
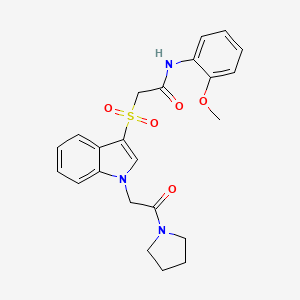

![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-nitrobenzenesulfonamide](/img/structure/B2427246.png)

methanone](/img/structure/B2427250.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2427251.png)